Dicarbonylcyclopentadienylruthenium(II) dimer

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

Catalysis

Ru2Cp4(CO)4 serves as a precursor catalyst for various organic transformations. Its ability to activate small molecules like hydrogen (H2) and carbon monoxide (CO) makes it useful in:

- Hydrogenation reactions: Ru2Cp4(CO)4 can be used as a catalyst for the hydrogenation of alkenes and alkynes to their corresponding alkanes. The process involves the activation of H2 by the ruthenium center, followed by its transfer to the unsaturated carbon-carbon bond [].

- Hydroformylation: This reaction involves the conversion of alkenes into aldehydes using CO and H2. Ru2Cp4(CO)4 acts as a catalyst in this process, facilitating the addition of a formyl group (CHO) to the double bond [].

Material Science

Ru2Cp4(CO)4 finds applications in the development of functional materials due to its unique properties:

- Chemical vapor deposition (CVD) precursor: Ru2Cp4(CO)4 can be used as a precursor for depositing thin films of ruthenium metal or ruthenium-containing compounds onto various substrates. This process is used to create materials with desired electrical, magnetic, or catalytic properties [].

- Organic light-emitting diodes (OLEDs): Ru2Cp4(CO)4 derivatives can be employed as phosphorescent emitters in OLEDs. These materials efficiently convert electrical energy into light, making them valuable for display technologies [].

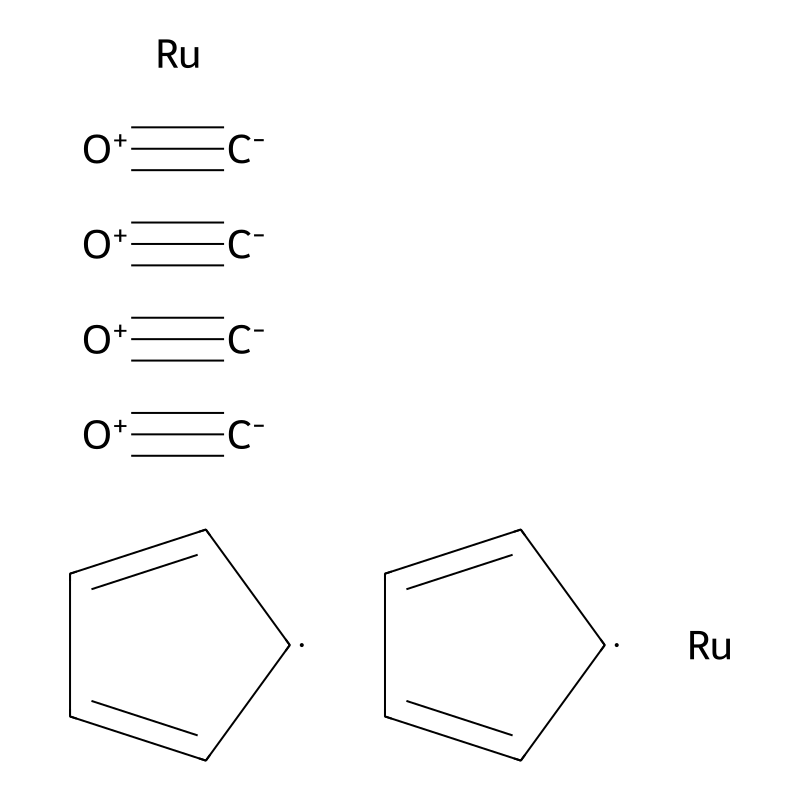

Dicarbonylcyclopentadienylruthenium(II) dimer is an organometallic compound with the molecular formula . This compound features a unique structure where two ruthenium atoms are each coordinated to a cyclopentadienyl ring and two carbonyl groups. The compound is notable for its orangish-brown crystalline form and has a melting point of approximately 184-185°C, making it stable under proper storage conditions (2-8°C) .

The synthesis of dicarbonylcyclopentadienylruthenium(II) dimer typically involves the reaction of cyclopentadiene with ruthenium carbonyl complexes. One common method includes the following steps:

- Preparation of Ruthenium Carbonyl Complex: Ruthenium trichloride is reacted with carbon monoxide to form a ruthenium carbonyl complex.

- Cyclopentadiene Coordination: Cyclopentadiene is then added to the reaction mixture, allowing for the formation of the dimer through coordination to the ruthenium centers.

- Purification: The product is purified via crystallization or chromatography to obtain pure dicarbonylcyclopentadienylruthenium(II) dimer .

Dicarbonylcyclopentadienylruthenium(II) dimer has several applications, particularly in:

- Catalysis: It serves as an important catalyst in various organic reactions, including polymerization and synthesis of complex organic molecules.

- Material Science: Due to its unique electronic properties, it can be used in the development of new materials with specific conductivity or optical characteristics.

- Pharmaceutical Chemistry: Its potential as an antitumor agent positions it as a candidate for further research in drug development .

Interaction studies involving dicarbonylcyclopentadienylruthenium(II) dimer have focused on its binding capabilities with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action in biological systems, particularly regarding its antitumor properties. The interactions may involve coordination through sulfur or nitrogen atoms present in biomolecules, leading to conformational changes that could trigger biological responses .

Dicarbonylcyclopentadienylruthenium(II) dimer shares similarities with several other organometallic compounds, particularly those containing ruthenium or similar transition metals. Below are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dicarbonyl(η^5-cyclopentadienyl)ruthenium(II) | Contains one ruthenium atom; simpler structure | |

| Tricarbonyl(η^5-cyclopentadienyl)chromium | Chromium-based; used in catalysis | |

| Dicarbonyl(η^5-cyclopentadienyl)iron | Iron-based; different metal center affecting reactivity |

The uniqueness of dicarbonylcyclopentadienylruthenium(II) dimer lies in its dual ruthenium centers and enhanced catalytic properties compared to simpler organometallic compounds. Its ability to participate in diverse

Dicarbonylcyclopentadienylruthenium(II) dimer, first synthesized as a structural analog of its iron counterpart cyclopentadienyliron dicarbonyl dimer, emerged as a critical organometallic compound in the late 20th century. While the iron variant was discovered in 1955, the ruthenium analog gained prominence due to its enhanced thermal stability and unique reactivity in catalytic applications. Its development paralleled advancements in transition metal chemistry, particularly in understanding metal-metal bonding and ligand dynamics. The compound’s significance lies in its role as a precursor for synthesizing mononuclear ruthenium complexes, which are pivotal in homogeneous catalysis and materials science.

Nomenclature and Chemical Identity

Common Names and Abbreviations

The compound is colloquially termed bis(cyclopentadienylruthenium dicarbonyl) dimer or ruthenium Fp dimer (Fp = cyclopentadienyliron dicarbonyl fragment). Industrial catalogs often list it as tetracarbonyldicyclopentadienyldiruthenium or di-μ-carbonyldicarbonylbis(η⁵-cyclopentadienyl)diruthenium(II).

Systematic Naming Conventions

Following IUPAC guidelines, the systematic name is di-μ-carbonyl-dicarbonylbis(η⁵-cyclopentadienyl)diruthenium(II). This reflects the bridging (μ) and terminal carbonyl ligands, along with the η⁵-coordination of the cyclopentadienyl rings.

Chemical Registry Information (CAS: 12132-87-5)

The compound is registered under CAS 12132-87-5, with a molecular formula of C₁₄H₁₀O₄Ru₂ and a molar mass of 444.37 g/mol. Its linear formula is [C₅H₅Ru(CO)₂]₂, emphasizing the dimeric structure.

Molecular Formula and Structural Overview

The molecular formula C₁₄H₁₀O₄Ru₂ comprises two ruthenium centers, each coordinated to a cyclopentadienyl (Cp) ligand and two carbonyl (CO) groups, with two bridging carbonyls linking the metals. Structural studies reveal three isomeric forms in solution:

- cis-Bridged: Cp ligands on adjacent positions, bridging COs in a planar Fe₂C₂ rhomboid.

- trans-Bridged: Cp ligands opposite each other, with a folded Fe₂C₂ core.

- Open Form: No bridging COs, relying on a direct Ru–Ru bond.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Ru–Ru Distance | 2.93–3.75 Å (isomer-dependent) | |

| CO Stretching Modes | 1780 cm⁻¹ (bridging), 1980 cm⁻¹ (terminal) | |

| Dipole Moment | 3.1 D (in benzene) |

The open form’s fluxionality enables rapid ligand exchange, a property exploited in catalytic cycles.

Position in Organometallic Chemistry

As a half-sandwich complex, dicarbonylcyclopentadienylruthenium(II) dimer bridges classical coordination chemistry and modern organometallic synthesis. Its electronic structure—18-electron configuration at each Ru center—confers stability while allowing ligand substitution. The compound serves as a precursor to CpRu(CO)₂⁻ anions, which are potent nucleophiles in cross-coupling reactions. Comparatively, its ruthenium center exhibits greater π-backbonding than iron, altering reactivity in CO ligand exchange and substrate activation.

Coordination Geometry

Dicarbonylcyclopentadienylruthenium(II) dimer, with the molecular formula [Ru(η⁵-C₅H₅)(CO)₂]₂, exhibits a characteristic dimeric structure where each ruthenium center adopts a three-legged piano stool geometry [1] [2]. The coordination environment around each ruthenium atom consists of one η⁵-cyclopentadienyl ring occupying three coordination sites, two carbonyl ligands, and participation in metal-metal bonding with the adjacent ruthenium center [3].

The cyclopentadienyl rings coordinate to the ruthenium centers in an η⁵ fashion, with the centroid-to-ruthenium distance typically ranging from 1.91 to 1.92 Angstroms [13] [15]. Each ruthenium atom achieves an 18-electron configuration through this coordination arrangement [2] [3]. The overall molecular symmetry can vary depending on the specific isomeric form, with crystallographically imposed C₂ₕ symmetry observed in the trans configuration [35].

The compound crystallizes in monoclinic space groups, with specific examples including space group C₂/m for substituted derivatives [35]. The crystal structure reveals that the dimeric molecules adopt specific conformations that are stabilized by intermolecular interactions and molecular packing considerations [13] [15].

Metal-Metal Bond Features

The ruthenium-ruthenium bond in dicarbonylcyclopentadienylruthenium(II) dimer represents a direct metal-metal interaction that is fundamental to the structural integrity of the complex [13] [15]. This metal-metal bond is characterized as a single bond based on electron counting considerations and structural parameters [13] [15].

The metal-metal bonding is supported by the overlap of ruthenium d-orbitals, creating a σ-type interaction between the two metal centers [9] [12]. The bond exhibits characteristics typical of second-row transition metal dimers, where the metal-metal interaction is stronger than corresponding first-row analogues but weaker than third-row counterparts [9] [12].

Computational studies have revealed that the ruthenium-ruthenium bond contributes significantly to the overall stability of the dimeric structure [9] [12]. The metal-metal bond is influenced by the nature of the bridging ligands and the overall electronic environment of the complex [17] [18].

Ruthenium-Ruthenium Bond Length Analysis

Experimental crystallographic data for dicarbonylcyclopentadienylruthenium(II) dimer and related structures provide precise measurements of the ruthenium-ruthenium bond distances. The ruthenium-ruthenium bond length in the parent compound typically ranges from 2.74 to 2.75 Angstroms [13] [15].

Comparative analysis with substituted derivatives reveals systematic variations in bond lengths. For tetramethylcyclopentadienyl derivatives, ruthenium-ruthenium distances of 2.7483(11) Angstroms and 2.7511(8) Angstroms have been reported [13] [15]. These values are consistent with single metal-metal bonds in ruthenium dimeric complexes [13] [15].

The following table summarizes ruthenium-ruthenium bond lengths in related cyclopentadienyl ruthenium dimers:

| Complex | Ru-Ru Distance (Å) | Reference |

|---|---|---|

| [Ru(η⁵-C₅Me₄Et)(CO)₂]₂ | 2.7483(11) | [13] |

| [Ru(η⁵-C₅H₄-2-thienyl)(CO)₂]₂ | 2.7511(8) | [15] |

| Related Ru₂ complexes | 2.650-2.686 | [29] |

The bond length analysis indicates that ruthenium-ruthenium distances in these dimeric complexes are approximately 0.1 to 0.17 Angstroms longer than corresponding iron-iron distances in analogous complexes, reflecting the larger atomic radius of ruthenium compared to iron [29].

Structural Isomerism

Cis and Trans Isomeric Forms

Dicarbonylcyclopentadienylruthenium(II) dimer exhibits structural isomerism analogous to that observed in the well-studied iron analogue [1]. The complex can exist in multiple isomeric forms distinguished by the relative orientation of the cyclopentadienyl ligands and the coordination mode of the carbonyl ligands [1] [17].

The cis isomer features cyclopentadienyl rings oriented on the same side of the metal-metal bond, while the trans isomer has these rings positioned on opposite sides [1] [17]. Crystallographic studies have confirmed the existence of the trans configuration with crystallographically imposed C₂ₕ symmetry [35]. In this arrangement, the two cyclopentadienyl rings are parallel and the complex exhibits a center of inversion [35].

The relative stability of cis versus trans isomers is influenced by steric interactions between the cyclopentadienyl rings and electronic factors [1] [17]. At equilibrium in solution, both isomeric forms can coexist, with their relative populations depending on temperature and solvent conditions [1] [17].

Bridged and Non-bridged Configurations

The carbonyl ligands in dicarbonylcyclopentadienylruthenium(II) dimer can adopt different coordination modes, leading to distinct structural configurations [1] [35]. The bridged configuration involves carbonyl ligands that span between the two ruthenium centers, forming four-membered Ru₂(μ-CO)₂ rings [35].

In the crystallographically characterized trans form, the complex contains two bridging carbonyl ligands and two terminal carbonyl ligands [35]. The bridging carbonyls are located on centers of inversion, creating a symmetric arrangement [35]. This bridged configuration is stabilized by the electronic delocalization across the Ru₂(μ-CO)₂ framework [35].

Alternative non-bridged configurations theoretically exist where all carbonyl ligands remain terminal to individual ruthenium centers [1]. However, the bridged form appears to be thermodynamically favored in the solid state for the ruthenium system [35]. The bridging carbonyl ligands exhibit characteristic infrared stretching frequencies that are shifted to lower wavenumbers compared to terminal carbonyls [41] [43].

Fluxional Behavior in Solution

Dynamic Processes

Dicarbonylcyclopentadienylruthenium(II) dimer exhibits significant fluxional behavior in solution, similar to other metal carbonyl dimers [1] [19]. The dynamic processes involve rapid interconversion between different structural forms on the nuclear magnetic resonance timescale [1] [19].

Variable-temperature nuclear magnetic resonance spectroscopy reveals that the fluxional processes become more pronounced at elevated temperatures [19] [23]. At room temperature, the molecular structure appears dynamic, with rapid exchange processes occurring between different coordination modes [1] [19].

The fluxional behavior is attributed to the relatively low energy barriers for structural rearrangements involving the carbonyl ligands and metal-metal bond [1] [19]. These dynamic processes are fundamental to understanding the solution chemistry and reactivity of the complex [19] [23].

Terminal-Bridging Carbon Monoxide Exchange Mechanisms

The exchange between terminal and bridging carbonyl ligands represents a key dynamic process in dicarbonylcyclopentadienylruthenium(II) dimer [1] [17]. This exchange mechanism involves the migration of carbonyl ligands between terminal positions on individual ruthenium centers and bridging positions spanning both metal centers [1] [17].

The terminal-bridging exchange can proceed through different mechanistic pathways [1] [17]. One mechanism involves the temporary formation of an open, non-bridged intermediate where all carbonyl ligands are terminal [1]. From this intermediate, different bridging patterns can be established as the system returns to the bridged configuration [1].

Alternatively, the exchange can occur through a concerted process involving the simultaneous migration of multiple carbonyl ligands without complete bridge-opening [1] [17]. The specific mechanism and its energy barriers are influenced by the steric and electronic properties of the cyclopentadienyl substituents [1] [17].

Temperature-Dependent Structural Changes

Temperature significantly affects the structural preferences and dynamic behavior of dicarbonylcyclopentadienylruthenium(II) dimer [19] [23]. At low temperatures, the complex tends to adopt more ordered structures with well-defined bridging patterns [19] [23].

As temperature increases, the thermal energy promotes more rapid interconversion between different structural forms [19] [23]. The temperature dependence of these processes has been studied using variable-temperature nuclear magnetic resonance spectroscopy [19] [23]. At elevated temperatures, coalescence of nuclear magnetic resonance signals occurs due to rapid exchange processes [19] [23].

The activation energies for these temperature-dependent structural changes provide insights into the energy barriers for metal-metal bond reorganization and carbonyl ligand migration [23]. These thermodynamic parameters are crucial for understanding the behavior of the complex under different reaction conditions [23] [25].

Comparative Structure with Related Dimeric Complexes

The structural characteristics of dicarbonylcyclopentadienylruthenium(II) dimer can be understood through comparison with analogous dimeric complexes of other transition metals [1] [29]. The iron analogue, [Fe(η⁵-C₅H₅)(CO)₂]₂, serves as an important structural reference point [1] [29].

While both iron and ruthenium dimers adopt similar overall structural motifs, significant differences exist in their metal-metal bond lengths and dynamic behavior [1] [29]. The ruthenium-ruthenium bond distance is approximately 0.1-0.2 Angstroms longer than the corresponding iron-iron distance, reflecting the larger atomic radius of ruthenium [29].

The osmium analogue, [Os(η⁵-C₅H₅)(CO)₂]₂, exhibits even longer metal-metal distances and different fluxional behavior [29] [31]. Unlike the iron and ruthenium systems, the osmium dimer shows reduced tendency for carbonyl bridging and exhibits primarily terminal carbonyl coordination [31].

Comparative analysis reveals that the extent of fluxional behavior decreases down the group from iron to osmium [1] [31]. The ruthenium system represents an intermediate case, exhibiting moderate fluxional behavior that is less pronounced than in the iron analogue but more extensive than in the osmium system [1] [29] [31].

Physical State and Appearance

Dicarbonylcyclopentadienylruthenium(II) dimer exists as a crystalline solid under ambient conditions [1] [2] [3]. The compound exhibits a characteristic orangish-brown appearance when crystallized [1] [5] [6]. This distinctive coloration is typical for organometallic ruthenium complexes containing cyclopentadienyl and carbonyl ligands. The crystalline form indicates an ordered solid-state structure, which is consistent with the dimeric nature of the compound where two ruthenium centers are bridged through carbonyl groups [7] [8] [9].

Solubility Characteristics

The solubility profile of dicarbonylcyclopentadienylruthenium(II) dimer demonstrates selective dissolution behavior dependent on solvent polarity. The compound shows good solubility in moderately polar organic solvents including chloroform, dichloromethane, and tetrahydrofuran [7] [10] [11]. This solubility pattern is attributed to the organometallic nature of the complex, which contains both polar carbonyl groups and nonpolar cyclopentadienyl rings. In contrast, the compound is insoluble in water [11], reflecting its organometallic character and lack of strongly hydrophilic substituents. The solvent-dependent equilibrium between bridged and non-bridged isomers has been observed, with the proportion of non-bridged species increasing in the solvent series: heptane > carbon disulfide > xylene > chloroform > tetrahydrofuran > acetonitrile [10].

Thermal Properties

The thermal behavior of dicarbonylcyclopentadienylruthenium(II) dimer reveals important stability characteristics. The compound exhibits a well-defined melting point of 184-185°C [1] [2] [3] [5], indicating good thermal stability up to this temperature. The compound remains stable under ambient conditions when stored at 2-8°C [2] [3] [12] and maintains its structural integrity under inert atmosphere conditions [12]. Thermal stability studies suggest that the compound begins to show signs of decomposition around 180°C [8] [10], making it stable for most synthetic and analytical applications.

Infrared Spectroscopic Data

Carbonyl Stretching Frequencies

The infrared spectrum of dicarbonylcyclopentadienylruthenium(II) dimer provides crucial structural information through carbonyl stretching vibrations. The compound exhibits distinct carbonyl stretching frequencies in two main regions: bridging carbonyl groups appear at approximately 1700-1750 cm⁻¹, while terminal carbonyl groups show stretching frequencies at 1900-2000 cm⁻¹ [7] [13] [10]. The infrared spectroscopic investigation reveals complex equilibria involving cis and trans, bridged and non-bridged tautomers [7] [10]. The relative intensities of absorption bands due to bridged or non-bridged isomers vary significantly with solvent, temperature, and substitution patterns on the cyclopentadienyl ring.

Structure-Spectrum Correlations

The infrared spectroscopic data strongly correlates with the structural features of the dimeric complex. The presence of both bridging and terminal carbonyl stretching frequencies confirms the dimeric structure where two ruthenium centers are connected through bridging carbonyl groups while retaining terminal carbonyl ligands [7] [13] [10]. The frequency range of 1700-2100 cm⁻¹ encompasses all carbonyl stretching modes observed for this compound [7] [13] [10]. Temperature-dependent studies show that the proportion of non-bridged species increases with increasing temperature, while the bridged-to-non-bridged isomer ratio depends on substituents on the cyclopentadienyl ring and solvent polarity [10].

Nuclear Magnetic Resonance Spectroscopic Features

¹H Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of dicarbonylcyclopentadienylruthenium(II) dimer provides detailed information about the cyclopentadienyl ligand environment. The cyclopentadienyl protons typically appear in the chemical shift range of δ 4.5-5.5 ppm [14] [15] [16], which is characteristic for η⁵-coordinated cyclopentadienyl rings to ruthenium centers. The ¹H nuclear magnetic resonance signals show temperature dependence, reflecting the dynamic equilibrium between different isomeric forms in solution. The magnetic equivalence of protons within each cyclopentadienyl ring depends on the rate of rotation around the metal-ring centroid axis and the symmetry of the dimeric structure.

¹³C Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum reveals distinct resonances for different carbon environments within the molecule. The cyclopentadienyl carbon atoms typically resonate in the range of δ 85-95 ppm [17] [18] [19], which is characteristic for carbons in η⁵-coordinated aromatic rings bound to transition metals. The carbonyl carbon atoms appear significantly downfield at δ 200-220 ppm [18] [19] [20], reflecting the electron-withdrawing nature of the carbonyl functional groups and their coordination to the ruthenium centers. The ¹³C nuclear magnetic resonance chemical shifts are sensitive to the coordination environment and can distinguish between bridging and terminal carbonyl groups.

Mass Spectrometric Analysis

Mass spectrometric analysis of dicarbonylcyclopentadienylruthenium(II) dimer typically reveals the molecular ion peak at m/z 444, corresponding to the intact dimeric structure [M]⁺ [21] [22] [23]. The fragmentation pattern shows characteristic losses of carbonyl groups and fragmentation of cyclopentadienyl rings [24] [25] [26]. Electrospray ionization mass spectrometry has been widely used for the analysis of organometallic ruthenium complexes, providing information about molecular weight and structural integrity. The mass spectral fragmentation involves sequential loss of ligands, with carbonyl groups being particularly labile under ionization conditions. Matrix-assisted laser desorption ionization techniques have also been employed for the characterization of similar ruthenium complexes, although matrix selection is crucial for accurate analysis [27].

X-ray Diffraction Studies

X-ray crystallographic analysis confirms the dimeric structure of dicarbonylcyclopentadienylruthenium(II) dimer, revealing a symmetrical arrangement where two ruthenium centers are bridged through carbonyl groups [7] [8] [9]. The crystal structure shows that each ruthenium atom is coordinated to one η⁵-cyclopentadienyl ring, two terminal carbonyl groups, and participates in bridging interactions through carbonyl ligands. The structural analysis provides precise bond distances and angles, confirming the piano-stool geometry around each ruthenium center. The crystallographic data support the infrared spectroscopic evidence for both bridging and terminal carbonyl coordination modes within the dimeric framework.